Ac-YVAD-CMK

Descripción general

Descripción

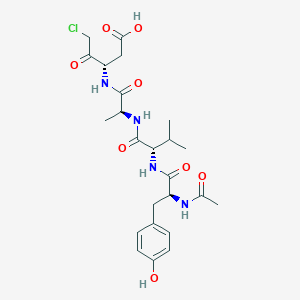

Acetyl-Tyr-Val-Ala-Asp-chloromethylketone is a tetrapeptide composed of L-tyrosine, L-valine, L-alanine, and L-aspartic acid joined in sequence by peptide linkages. The amino terminus is substituted by an acetyl group, and the carboxy terminus is substituted by a chloromethyl group . This compound is known for its role as a caspase-1 inhibitor and has applications in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ac-YVAD-CMK involves the sequential coupling of the amino acids L-tyrosine, L-valine, L-alanine, and L-aspartic acid. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the final product is obtained by acetylation of the amino terminus and chloromethylation of the carboxy terminus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling steps .

Análisis De Reacciones Químicas

Types of Reactions

Acetyl-Tyr-Val-Ala-Asp-chloromethylketone undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols under specific conditions.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can react with the chloromethyl group under mild conditions.

Major Products

Oxidation: Quinone derivatives of the tyrosine residue.

Reduction: Alcohol derivatives of the peptide backbone.

Substitution: Amine or thiol derivatives of the chloromethyl group.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Acute Kidney Injury (AKI)

- Study Findings : Research has demonstrated that Ac-YVAD-CMK significantly alleviates sepsis-induced acute kidney injury in mouse models. In a study, mice treated with this compound showed reduced histological injury in renal tissues and decreased levels of serum creatinine (SCr) and blood urea nitrogen (BUN) compared to untreated controls .

- Mechanism : The treatment was found to suppress the accumulation of neutrophils and macrophages in renal tissues, thereby reducing inflammatory cytokines (IL-1β, IL-18) and inhibiting pyroptosis .

-

Neuroprotection

- Case Study : this compound has been investigated for its neuroprotective effects against sevoflurane-induced cognitive impairment in aged mice. The inhibitor was shown to reverse mitochondrial dysfunction and improve mitophagy flux, indicating its potential in protecting neuronal cells from anesthetic-induced damage .

- Results : The study reported enhanced cognitive function post-treatment with this compound, suggesting its role in mitigating neuroinflammation .

-

Inflammation and Autoimmune Diseases

- Research Insights : this compound has been utilized in studies examining its effects on inflammatory bowel disease (IBD) models. It demonstrated a capacity to reduce mucosal inflammation and improve gut barrier function by inhibiting caspase-1 activity .

- Clinical Implications : These findings suggest that this compound could be a candidate for therapeutic strategies targeting chronic inflammatory conditions.

- Liver Protection

Comparative Data Table

Mecanismo De Acción

Acetyl-Tyr-Val-Ala-Asp-chloromethylketone exerts its effects by inhibiting the activity of caspase-1, a cysteine protease involved in the inflammatory response and apoptosis. The compound binds to the active site of caspase-1, preventing the cleavage of its substrates and thereby inhibiting the downstream signaling pathways. This inhibition leads to reduced inflammation and apoptosis, providing neuroprotective and nephroprotective effects .

Comparación Con Compuestos Similares

Similar Compounds

N-acetyl-L-tyrosine: A functional parent of Ac-YVAD-CMK.

L-alanine: Another functional parent.

L-aspartic acid: Also a functional parent.

L-valine: Another functional parent.

Uniqueness

Acetyl-Tyr-Val-Ala-Asp-chloromethylketone is unique due to its specific sequence of amino acids and the presence of both acetyl and chloromethyl groups. This unique structure allows it to effectively inhibit caspase-1 and provides it with distinct biological activities compared to other similar compounds .

Actividad Biológica

Ac-YVAD-CMK is a potent caspase-1 inhibitor that has garnered attention for its diverse biological activities, particularly in the context of inflammatory diseases and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and therapeutic potential.

Overview of this compound

This compound is a tetrapeptide derived from the caspase-1 target sequence in pro-interleukin-1β (IL-1β). It functions primarily by inhibiting caspase-1, an enzyme involved in the activation of inflammatory cytokines and the process of pyroptosis, a form of programmed cell death associated with inflammation .

The primary mechanism through which this compound exerts its effects is by inhibiting the NLRP3 inflammasome pathway. This inhibition prevents the cleavage of pro-inflammatory cytokines such as IL-1β and IL-18, thereby reducing inflammation and tissue damage in various models of disease.

Key Findings

- Neuroprotection : this compound has been shown to ameliorate cognitive impairments induced by sevoflurane in aged mice by reducing neuroinflammation and restoring mitochondrial function .

- Renal Protection : In models of sepsis-induced acute kidney injury, this compound significantly decreased histological damage and reduced neutrophil and macrophage infiltration, highlighting its protective effects against renal inflammation .

- Gastric Injury : The compound also demonstrated protective effects against acute gastric injury by modulating inflammatory responses and apoptosis pathways .

1. Neuroinflammation in White Matter Rarefaction

A study investigating the effects of this compound on white matter rarefaction showed that treatment restored cerebral blood flow (CBF) and attenuated neuroinflammation in BCAS-operated mice. The compound effectively reduced the expression of vascular cell adhesion molecule-1 (VCAM-1) and restored myelin levels in the subcortical region .

| Parameter | Control Group | BCAS Group | BCAS + this compound Group |

|---|---|---|---|

| CBF | Normal | Decreased | Restored |

| VCAM-1 | Low | High | Significantly Reduced |

| Myelin | Normal | Reduced | Restored |

2. Acute Kidney Injury Model

In a rat model of sepsis, this compound treatment resulted in significant reductions in serum creatinine (sCr) and blood urea nitrogen (BUN) levels, indicating improved renal function. Histological analysis revealed less neutrophil infiltration compared to untreated controls .

| Group | sCr (mg/dL) | BUN (mg/dL) | Neutrophil Infiltration |

|---|---|---|---|

| Control | 0.8 | 15 | Low |

| CLP (Control) | 2.5 | 50 | High |

| CLP + this compound | 1.0 | 20 | Significantly Reduced |

3. Acute Gastric Injury

In another study on acute gastric injury induced by cold-restraint stress, pretreatment with this compound significantly reduced the expression levels of phosphorylated IκB-alpha and P38 MAPK, indicating its role in mitigating inflammatory processes .

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUBHJRCKHLGFB-DGJUNBOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.